molecular formula C9H8BNO2 B050179 Quinoline-4-boronic acid CAS No. 371764-64-6

Quinoline-4-boronic acid

Cat. No.: B050179
CAS No.: 371764-64-6
M. Wt: 172.98 g/mol
InChI Key: KATIRQRAVXTBNY-UHFFFAOYSA-N
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Description

Quinoline-4-boronic acid is a high-value, multifunctional heteroaromatic boronic acid building block essential for modern synthetic chemistry, particularly in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. Its mechanism of action in this palladium-catalyzed process involves the transmetalation of the boronic acid group with an organohalide partner, enabling the efficient and selective formation of a new carbon-carbon bond at the 4-position of the quinoline scaffold. This regioselectivity is critical for researchers designing and synthesizing novel compounds with specific spatial configurations.

Properties

IUPAC Name

quinolin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIRQRAVXTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376417
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371764-64-6
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, a palladium-catalyzed borylation reaction using bis(pinacolato)diboron can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.

    Chan-Lam Coupling: This reaction couples this compound with amines or alcohols using a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: this compound can be oxidized to form quinoline-4-boronic esters or reduced to form quinoline derivatives.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran), and bis(pinacolato)diboron.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

    Quinoline Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Quinoline-4-boronic acid has gained attention as a potential scaffold for developing inhibitors targeting protein kinases involved in cancer progression. Recent studies have highlighted its role in synthesizing boron-containing compounds that exhibit potent anticancer activity. For instance, research demonstrated that derivatives of this compound can inhibit kinases such as CLK and ROCK, which are crucial for cell growth and migration. These inhibitors showed promising results in vitro against renal cancer and leukemia cell lines, indicating their potential as therapeutic agents .

1.2 Development of HIPK2 Inhibitors

A novel synthetic route for this compound derivatives has been established to create potential inhibitors of homeodomain-interacting protein kinase 2 (HIPK2). This kinase is implicated in various fibrotic diseases and cancer. The synthesis involved a Pd-catalyzed borylation of chloroquinolines, leading to compounds that were further modified to enhance their biological activity. The resulting inhibitors exhibited significant efficacy in preclinical models, supporting their advancement in drug development pipelines .

Material Science Applications

2.1 Synthesis of Boron-Based Materials

This compound serves as a precursor for synthesizing advanced materials, particularly organoboron compounds with luminescent properties. These materials have applications in organic electronics, including OLEDs (organic light-emitting diodes) and photovoltaic devices. The unique electronic properties imparted by the boron atom enhance the performance of these materials in optoelectronic applications .

2.2 Fluorescent Sensors

The compound has also been utilized to develop fluorescent sensors capable of detecting carbohydrates and ions. The incorporation of this compound into sensor designs allows for the recognition of specific biomolecules through changes in fluorescence intensity, making it valuable for biochemical assays and clinical diagnostics .

Case Studies

Study Objective Findings
Study on HIPK2 Inhibitors Synthesize new quinoline derivativesDeveloped effective HIPK2 inhibitors with promising biological activity
Anticancer Activity Evaluation Assess anticancer properties of boronic acid derivativesIdentified potent inhibitors against renal cancer and leukemia cell lines
Fluorescent Sensor Development Create sensors for glucose detectionSuccessfully designed long-wavelength fluorescent sensors using this compound

Mechanism of Action

The mechanism of action of quinoline-4-boronic acid in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the this compound and the aryl or vinyl halide. The boronic acid group also plays a role in stabilizing the reaction intermediates, enhancing the overall efficiency of the reaction.

Comparison with Similar Compounds

Key Research Findings

  • Antimicrobial Activity: Quinoline-4-carboxylic acid derivatives (e.g., methyl esters) exhibit MIC values of 12.5–100 µg/mL against Staphylococcus aureus, whereas boronic acid analogues show broader activity against Gram-negative strains due to enhanced membrane penetration .
  • Cross-Coupling Efficiency: this compound achieves >80% yield in Suzuki reactions with aryl bromides, outperforming 8-isomer (65–70%) due to favorable electronic effects .
  • Thermal Stability: The pinacol ester of this compound (CAS: 1035458-54-8) decomposes at 215°C, making it suitable for high-temperature reactions .

Biological Activity

Quinoline-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

1. Overview of this compound

Quinoline derivatives have been extensively studied for their diverse biological properties, including antimalarial, anticancer, antibacterial, and antifungal activities. The incorporation of boron into these structures enhances their pharmacological profiles and provides unique mechanisms of action.

2. Synthesis and Derivatives

The synthesis of this compound typically involves the borylation of quinoline derivatives. Recent advancements have introduced efficient methods for synthesizing borylated quinolines, which serve as precursors for various biologically active compounds. For instance, a novel Pd-catalyzed C-4 borylation method has been reported, allowing for the construction of boron-based inhibitors targeting homeodomain-interacting protein kinase 2 (HIPK2) .

Table 1: Synthesis Methods for this compound Derivatives

MethodDescriptionYield (%)
Pd-catalyzed borylationBorylation using bis(pinacolato)diboron70-85
Suzuki couplingFormation of arylboronates with aryl halides60-90
Microwave-assisted synthesisRapid reaction under microwave irradiation80-95

3.1 Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. This compound has shown potential in inhibiting Plasmodium falciparum through novel mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), leading to promising results in preclinical models .

Case Study: Efficacy in P. berghei Model

A study evaluated a series of quinoline derivatives, including those with boronic acid functionalities, demonstrating significant oral efficacy with effective doses below 1 mg/kg when administered over four days .

Table 2: Antimalarial Efficacy in Animal Models

CompoundEC50 (nM)ED90 (mg/kg)Mechanism
This compound120<1Inhibition of PfEF2
Other derivativesVariesVariesVarious

3.2 Anticancer Activity

Research has indicated that quinoline-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and bone marrow cancer cells (K-562). This compound derivatives have been shown to induce cell cycle arrest and apoptosis in these cancer cells .

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0G2/M phase arrest
Other derivativesK-562VariesDNA interaction

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in cellular processes, such as PfEF2 in malaria.
  • DNA Interaction : Many derivatives demonstrate high affinity for DNA, leading to disruption of replication and transcription processes.
  • Cell Cycle Modulation : Induction of cell cycle arrest at specific phases contributes to their anticancer effects.

5. Conclusion

This compound represents a promising scaffold in drug development with significant biological activities against malaria and cancer. Ongoing research aims to optimize its pharmacokinetic properties and expand its therapeutic applications.

Q & A

Basic Questions

Q. What are the established methods for synthesizing and characterizing Quinoline-4-boronic acid?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Huisgen cycloaddition to introduce the boronic acid group to the quinoline scaffold . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 11^{11}B NMR for boron environments) and high-performance liquid chromatography (HPLC) to confirm purity. For novel derivatives, elemental analysis and mass spectrometry (MS) are essential to verify molecular identity. Experimental details should be documented rigorously, including solvent systems and reaction temperatures, to ensure reproducibility .

Q. How does this compound function in diol sensing applications?

  • Methodological Answer : The boronic acid group binds reversibly with diols via boronate ester formation, enabling detection of saccharides or glycoproteins. Researchers should optimize pH (near pKa of the boronic acid, ~8.5–9.5) and buffer conditions to enhance binding affinity. Fluorescence quenching or resonance energy transfer (FRET) assays are common readouts. For example, competitive displacement assays using anthrylboronic acid derivatives can quantify diol concentrations .

Q. What are the key considerations for integrating this compound into hydrogel matrices?

  • Methodological Answer : Hydrogels require copolymerization with monomers like acrylamide to stabilize boronic acid-diol interactions. Dynamic rheology can assess self-healing properties, while glucose sensitivity is tested via swelling experiments under varying glucose concentrations. Crosslinking density must be balanced to maintain responsiveness without compromising structural integrity .

Advanced Research Questions

Q. How can this compound be utilized in dynamic covalent self-assembly systems?

  • Methodological Answer : The reversible boronate ester bond enables construction of macrocycles or porous frameworks. Researchers should employ X-ray crystallography or small-angle neutron scattering (SANS) to characterize assembly structures. Thermodynamic control (e.g., temperature modulation) and stoichiometric ratios of diol partners (e.g., catechols) are critical for achieving ordered architectures .

Q. What strategies address contradictions in reported reactivity of this compound under physiological conditions?

  • Methodological Answer : Discrepancies in binding kinetics or stability may arise from variations in pH, ionic strength, or competing anions. Comparative studies using isothermal titration calorimetry (ITC) under standardized conditions (e.g., 37°C, phosphate-buffered saline) can reconcile data. Additionally, computational modeling (DFT) may predict optimal substituents on the quinoline ring to enhance selectivity .

Q. How can this compound be incorporated into DNA probes for glycoprotein recognition?

  • Methodological Answer : Enzymatic polymerization using boronic acid-labeled nucleotides (e.g., B-TTP) allows PCR-based amplification of probes. Post-synthetic modification via "click chemistry" can attach quinoline-boronic acid motifs to DNA backbones. Surface plasmon resonance (SPR) or pull-down assays validate binding specificity to target glycoproteins like lectins .

Q. What methodologies assess the stability of this compound in oxidative environments?

  • Methodological Answer : Accelerated stability studies using hydrogen peroxide or radical initiators (e.g., AIBN) simulate oxidative stress. Liquid chromatography-mass spectrometry (LC-MS) monitors degradation products, while cyclic voltammetry evaluates redox behavior. Stabilizers like antioxidants (e.g., BHT) or steric hindrance via bulky substituents can mitigate decomposition .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the anion-binding capacity of this compound?

  • Methodological Answer : Anion interactions (e.g., fluoride) may compete with diol binding. Use 19^{19}F NMR or UV-vis titration to quantify anion affinity. Competitive assays with diol-containing analytes (e.g., glucose) clarify interference effects. Multivariate analysis (e.g., PCA) can identify experimental variables (e.g., solvent polarity) contributing to discrepancies .

Tables for Key Parameters

Application Key Parameter Optimal Range Analytical Technique
Diol SensingpH8.5–9.5Fluorescence spectroscopy
Hydrogel ResponsivenessGlucose concentration0–20 mMSwelling ratio measurement
DNA Probe StabilityStorage temperature4°C (lyophilized)LC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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